molecular formula C7H5Cl2N3 B6322830 5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine CAS No. 1059191-52-4

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine

Cat. No.: B6322830
CAS No.: 1059191-52-4
M. Wt: 202.04 g/mol
InChI Key: XRNTVVRDPNUQET-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine is a heterocyclic compound with the molecular formula C7H5Cl2N3. It is a derivative of imidazo[1,2-c]pyrimidine, characterized by the presence of two chlorine atoms at positions 5 and 7, and a methyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with formamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-c]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazo[1,2-c]pyrimidines, which may have enhanced biological activity .

Scientific Research Applications

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine is unique due to the combined presence of chlorine atoms and a methyl group, which confer specific chemical and biological properties. These substituents can enhance its stability, solubility, and binding affinity to various targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

5,7-dichloro-2-methylimidazo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c1-4-3-12-6(10-4)2-5(8)11-7(12)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNTVVRDPNUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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